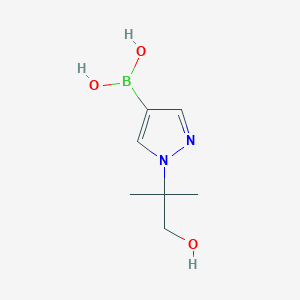

1-(1-Hydroxy-2-methyl-2-propyl)-1H-pyrazole-4-boronic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-Hydroxy-2-methyl-2-propyl)-1H-pyrazole-4-boronic Acid is a boronic acid derivative with a unique structure that includes a pyrazole ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound’s specific structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Métodos De Preparación

The synthesis of 1-(1-Hydroxy-2-methyl-2-propyl)-1H-pyrazole-4-boronic Acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using a palladium catalyst and a boron source such as bis(pinacolato)diboron.

Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using various oxidizing agents.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

1-(1-Hydroxy-2-methyl-2-propyl)-1H-pyrazole-4-boronic Acid undergoes several types of chemical reactions:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The boronic acid group can be reduced to a borane using reducing agents like sodium borohydride.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. Major products formed from these reactions include various substituted pyrazoles and boronic esters.

Aplicaciones Científicas De Investigación

1-(1-Hydroxy-2-methyl-2-propyl)-1H-pyrazole-4-boronic Acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.

Biology: The compound’s boronic acid group can interact with biological molecules, making it useful in the design of enzyme inhibitors and other bioactive compounds.

Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where boronic acid derivatives have shown efficacy.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 1-(1-Hydroxy-2-methyl-2-propyl)-1H-pyrazole-4-boronic Acid exerts its effects involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the boronic acid group can interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved depend on the specific application and the structure of the target molecule.

Comparación Con Compuestos Similares

1-(1-Hydroxy-2-methyl-2-propyl)-1H-pyrazole-4-boronic Acid can be compared with other boronic acid derivatives, such as:

Phenylboronic Acid: A simpler boronic acid used in similar applications but lacks the pyrazole ring.

2-(2-Methoxyethyl)-1-nitrobenzene: Another boronic acid derivative with different functional groups and applications.

2-(2-Thiomethoxyethyl)-aniline: A compound with a similar structure but different reactivity due to the presence of sulfur.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct reactivity profile and makes it valuable in various synthetic and research applications.

Actividad Biológica

1-(1-Hydroxy-2-methyl-2-propyl)-1H-pyrazole-4-boronic acid (CAS No. 146012575) is a novel compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and antitumor effects. This article explores the biological activity of this specific compound, summarizing relevant research findings and case studies.

- Molecular Formula : C7H13BN2O3

- Molar Mass : 173.1 g/mol

- Density : 1.07 g/cm³ (predicted)

- pKa : 14.61 (predicted)

- Storage Conditions : Store in an inert atmosphere at -20°C

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that compounds with similar structures inhibited inflammatory mediators in vitro, suggesting potential use in treating conditions characterized by inflammation .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been well-documented. In a comparative study, several pyrazole compounds were tested against various bacterial strains such as E. coli and S. aureus. The results indicated that certain derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| This compound | S. aureus | 16 |

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to this compound were evaluated for their ability to inhibit cancer cell proliferation in vitro. Results showed a significant reduction in cell viability across various cancer cell lines, suggesting a promising avenue for cancer therapy .

The biological activities of this compound can be attributed to its ability to modulate key signaling pathways involved in inflammation and cell proliferation. It is hypothesized that the boronic acid moiety plays a crucial role in its interaction with biological targets, potentially influencing enzymatic activities related to inflammatory responses and tumor growth .

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of pyrazole derivatives:

- Anti-inflammatory Effects : A study on carrageenan-induced paw edema in rats demonstrated that pyrazole compounds significantly reduced swelling compared to control groups, indicating effective anti-inflammatory action.

- Antimicrobial Testing : In vitro assays revealed that pyrazole derivatives exhibited bactericidal effects against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents.

- Cancer Cell Line Studies : Testing on various cancer cell lines showed that these compounds could induce apoptosis and inhibit cell cycle progression, marking them as candidates for further development in cancer therapy.

Propiedades

Fórmula molecular |

C7H13BN2O3 |

|---|---|

Peso molecular |

184.00 g/mol |

Nombre IUPAC |

[1-(1-hydroxy-2-methylpropan-2-yl)pyrazol-4-yl]boronic acid |

InChI |

InChI=1S/C7H13BN2O3/c1-7(2,5-11)10-4-6(3-9-10)8(12)13/h3-4,11-13H,5H2,1-2H3 |

Clave InChI |

MRBAXCHFGLNWIY-UHFFFAOYSA-N |

SMILES canónico |

B(C1=CN(N=C1)C(C)(C)CO)(O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.